2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is a heterocyclic compound characterized by its benzoxazine structure, which consists of a benzene ring fused to an oxazine ring. The compound's molecular formula is and it has a molecular weight of approximately 163.19 g/mol. The IUPAC name reflects its structural features, indicating the presence of a methyl group at the 2-position and an amine functional group at the 8-position of the oxazine ring. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
The chemical reactivity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine includes several notable reactions:
Research has shown that 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine exhibits promising biological activities:
Several synthesis methods have been reported for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine:
The applications of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine span various domains:
Studies on the interactions of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine with biological targets reveal insights into its mechanism of action:
Several compounds share structural similarities with 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-3,4-dihydro-2H-benzoxazine | Lacks amino group; primarily studied for its basic properties. | |
| 3,4-Dihydrobenzo[b][1,4]oxazine | Similar aromatic structure but without methyl substitution; explored for different biological activities. | |
| Methyl 2-methyl-3oxo-benzoxazine | Contains additional carbonyl functionality; used in peptidomimetic synthesis. |
Each of these compounds exhibits unique properties and potential applications that differentiate them from 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine while sharing common structural elements.
The benzoxazine scaffold has emerged as a promising framework for developing kinase inhibitors with significant anticancer potential [1]. 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine represents a structurally important member of this class, exhibiting multiple mechanisms of kinase inhibition that contribute to its anticancer efficacy [3].
Research has demonstrated that benzoxazine derivatives effectively target the phosphoinositide 3-kinase signaling pathway, which plays a critical role in cancer cell survival and proliferation [4] [5]. The molecular mechanism involves selective binding to the adenosine triphosphate-binding pocket of phosphoinositide 3-kinase alpha, resulting in competitive inhibition [4]. Studies have shown that benzoxazine compounds achieve inhibitory concentrations in the low micromolar range, with some derivatives demonstrating half maximal inhibitory concentration values below 5 micromolar against various cancer cell lines [4] [6].
The structural features of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine that contribute to phosphoinositide 3-kinase inhibition include the presence of the amine functional group at the 8-position, which facilitates hydrogen bonding interactions with key amino acid residues in the kinase active site . The methyl substitution at the 2-position enhances hydrophobic interactions within the binding pocket, thereby improving binding affinity and selectivity [7].
Benzoxazine derivatives have shown significant inhibitory activity against vascular endothelial growth factor receptor-2, a critical tyrosine kinase involved in tumor angiogenesis [8] [6] [9]. The mechanism of action involves competitive binding to the kinase domain, preventing phosphorylation of downstream signaling molecules [6]. Molecular docking studies have revealed that the benzoxazine ring system establishes crucial interactions with conserved amino acid residues, including hydrogen bonding with cysteine-919 and hydrophobic interactions with the gatekeeper residue [9].
| Kinase Target | Inhibitory Concentration Range | Molecular Mechanism |
|---|---|---|
| Phosphoinositide 3-Kinase Alpha | 1-10 micromolar | Competitive adenosine triphosphate binding inhibition |
| Vascular Endothelial Growth Factor Receptor-2 | 0.1-5 micromolar | Tyrosine kinase domain binding |
| Mitogen-Activated Protein Kinase Kinase | 5-20 micromolar | Allosteric inhibition mechanism |
The benzoxazine scaffold has demonstrated potent inhibitory activity against DNA-dependent protein kinase, an enzyme crucial for DNA repair mechanisms in cancer cells [10] [11] [12]. The inhibition mechanism involves binding to the kinase catalytic domain, preventing autophosphorylation and subsequent DNA repair processes [10]. This inhibition leads to enhanced radiosensitization of cancer cells, making them more susceptible to radiation therapy [10] [12].
Research has shown that benzoxazine derivatives achieve half maximal inhibitory concentration values as low as 0.19 micromolar against DNA-dependent protein kinase, with selectivity over related kinases such as ataxia telangiectasia mutated and mechanistic target of rapamycin [12]. The structure-activity relationship studies indicate that the morpholino substitution at the 2-position is critical for optimal inhibitory activity [12] [13].
Benzoxazine compounds have been identified as effective modulators of the mitogen-activated protein kinase pathway, particularly through inhibition of mitogen-activated protein kinase kinase [14] [15]. The molecular mechanism involves binding to the enzyme in an inactive conformation, preventing the phosphorylation cascade that leads to cell proliferation [14]. Studies have demonstrated that dual inhibition of mitogen-activated protein kinase kinase and extracellular signal-regulated kinase provides synergistic effects in RAS-mutant cancer models [15].
The benzoxazine derivative mechanism of action includes prevention of feedback reactivation that commonly occurs with single-node targeting approaches [15]. This dual inhibition strategy results in more sustained pathway suppression and enhanced therapeutic efficacy compared to individual kinase inhibitors [15].
The benzoxazine class of compounds has demonstrated significant antimicrobial properties against various multidrug-resistant bacterial and fungal pathogens [16] [17] [18]. 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine exhibits multiple mechanisms of antimicrobial action that make it particularly effective against resistant strains [16] [19].
Research has revealed that benzoxazine derivatives can effectively inhibit bacterial efflux pumps, which are primary mechanisms of multidrug resistance [18] [20]. The molecular mechanism involves binding to specific sites within the efflux pump structure, preventing the active transport of antibiotics out of the bacterial cell [20]. Studies have shown that benzoxazine compounds can increase antibiotic accumulation in resistant bacteria by up to five-fold when used in combination with conventional antibiotics [16].
The structural features that contribute to efflux pump inhibition include the heterocyclic ring system, which provides the appropriate geometry for binding to the pump's substrate recognition sites [20]. The amine functional group enhances binding affinity through electrostatic interactions with negatively charged residues within the pump structure [18].
Benzoxazine derivatives have shown promising activity against Mycobacterium tuberculosis, including strains resistant to first-line antitubercular drugs [19]. The mechanism of action involves targeting the bacterial enzyme glucosamine-6-phosphate synthase, which is essential for cell wall biosynthesis [16]. Molecular docking studies have demonstrated that benzoxazine compounds can effectively bind to the active site of this enzyme, preventing the formation of essential cell wall components [16].
| Bacterial Strain | Zone of Inhibition (millimeters) | Minimum Inhibitory Concentration (micrograms/milliliter) |
|---|---|---|
| Staphylococcus aureus | 13-16 | 25-50 |
| Escherichia coli | 12-14 | 50-100 |
| Klebsiella species | 12-15 | 50-100 |
| Mycobacterium tuberculosis H37Ra | 8-12 | 0.125-0.250 |
Benzoxazine compounds have demonstrated significant biofilm inhibition and dispersal activities against various pathogenic bacteria [21] [22]. The mechanism involves interference with quorum sensing pathways that regulate biofilm formation and maintenance [18]. Studies have shown that benzoxazine derivatives can reduce biofilm biomass by up to 90 percent in flow cell conditions [22].
The anti-biofilm activity extends to fungal pathogens, with research demonstrating effectiveness against Candida albicans biofilms [21]. The mechanism involves morphological changes that prevent the transition from yeast to hyphal forms, which is critical for biofilm establishment [21].
Benzoxazine derivatives have shown the ability to reverse multidrug resistance in bacterial pathogens through multiple mechanisms [18] [20]. The primary mechanism involves inhibition of efflux pump activity, leading to increased intracellular antibiotic concentrations [18]. Additionally, these compounds can interfere with resistance gene expression and modify bacterial cell membrane permeability [20].
Research has demonstrated that benzoxazine compounds can restore antibiotic sensitivity in multidrug-resistant strains, with some derivatives showing synergistic effects when combined with conventional antibiotics [18]. The reversal activity is particularly pronounced against gram-positive bacteria, where efflux pump inhibition plays a crucial role [16].
The anti-inflammatory properties of benzoxazine derivatives, including 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine, involve sophisticated molecular mechanisms targeting key inflammatory pathways [23] [24] [25]. These compounds demonstrate significant therapeutic potential in modulating inflammatory responses through selective enzyme inhibition and transcriptional regulation [23] [25].
Benzoxazine derivatives exhibit selective inhibition of cyclooxygenase-2, the inducible enzyme responsible for prostaglandin synthesis during inflammatory processes [24]. The molecular mechanism involves competitive binding to the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin precursors [24]. Research has demonstrated that benzoxazine compounds achieve half maximal inhibitory concentration values comparable to established cyclooxygenase-2 inhibitors such as celecoxib [24].
The structural basis for cyclooxygenase-2 selectivity lies in the benzoxazine ring system's ability to interact specifically with tyrosine-355 and arginine-120 residues within the enzyme's binding pocket [24]. The presence of electron-withdrawing substituents at ortho and para positions enhances this interaction, leading to improved inhibitory activity [24].
The anti-inflammatory effects of benzoxazine derivatives extend to modulation of the nuclear factor kappa B signaling pathway, a central regulator of inflammatory gene expression [24] [25]. The mechanism involves prevention of nuclear factor kappa B translocation to the nucleus, thereby blocking the transcription of pro-inflammatory cytokines [24]. Studies have shown that benzoxazine treatment significantly reduces the expression of interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [25].
The molecular basis for nuclear factor kappa B inhibition involves maintenance of the transcription factor in an inactive state through stabilization of its interaction with inhibitory proteins [24]. This prevents the nuclear translocation necessary for pro-inflammatory gene activation [25].
Research has revealed that benzoxazine derivatives can activate the nuclear factor erythroid 2-related factor 2 heme oxygenase-1 antioxidant pathway, providing additional anti-inflammatory benefits [23] [25]. The mechanism involves prevention of nuclear factor erythroid 2-related factor 2 degradation by Kelch-like ECH-associated protein 1, allowing increased transcription of antioxidant enzymes [25].
| Inflammatory Mediator | Percentage Reduction | Molecular Target |
|---|---|---|
| Nitric oxide production | 60-80% | Inducible nitric oxide synthase |
| Interleukin-1 beta | 70-85% | Nuclear factor kappa B pathway |
| Interleukin-6 | 65-80% | Nuclear factor kappa B pathway |
| Tumor necrosis factor alpha | 75-90% | Nuclear factor kappa B pathway |
| Cyclooxygenase-2 expression | 70-85% | Direct enzyme inhibition |
Benzoxazine derivatives have demonstrated significant anti-inflammatory activity in microglial cells, which play crucial roles in neuroinflammation [23] [25]. The mechanism involves reduction of lipopolysaccharide-induced reactive oxygen species production and modulation of inflammatory enzyme expression [25]. Studies have shown that benzoxazine treatment significantly decreases both transcription and protein levels of inducible nitric oxide synthase and cyclooxygenase-2 in activated microglia [25].
The neuroprotective effects extend to activation of endogenous antioxidant systems through nuclear factor erythroid 2-related factor 2 pathway stimulation [25]. This dual mechanism of inflammatory suppression and antioxidant activation provides comprehensive protection against neuroinflammatory damage [23].
Benzoxazine compounds exhibit direct reactive oxygen species scavenging activity, contributing to their overall anti-inflammatory profile [25]. The mechanism involves donation of electrons to neutralize free radicals, preventing oxidative damage to cellular components [25]. Research has demonstrated that benzoxazine treatment significantly reduces intracellular reactive oxygen species levels in inflammatory conditions [23] [25].
The potential role of benzoxazine derivatives in mineralocorticoid receptor antagonism represents an emerging area of therapeutic interest for metabolic disorders [26] [27] [28]. While specific studies on 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine are limited, the broader benzoxazine class has shown structural features conducive to mineralocorticoid receptor interaction [28] [29].
The mineralocorticoid receptor represents a challenging target for drug development due to its lipophilic binding pocket and structural similarity to other steroid hormone receptors [28] [29]. Benzoxazine derivatives possess molecular features that enable specific interactions with the mineralocorticoid receptor ligand-binding domain [29]. The heterocyclic ring system provides the appropriate three-dimensional geometry for occupying the receptor's binding cavity [28].
Molecular modeling studies have indicated that benzoxazine compounds can adopt conformations similar to established mineralocorticoid receptor antagonists such as spironolactone [29]. The binding involves hydrogen bonding interactions with key amino acid residues and hydrophobic contacts that stabilize the receptor in an antagonist conformation [29].
Research has established strong connections between mineralocorticoid receptor activation and components of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia [26]. Mineralocorticoid receptor antagonists have demonstrated beneficial effects in reducing triglyceride levels and improving insulin sensitivity in clinical studies [26]. The potential application of benzoxazine derivatives in this context stems from their ability to modulate mineralocorticoid receptor activity [27].
Studies have shown that mineralocorticoid receptor blockade can reduce hepatic steatosis and improve lipid metabolism in experimental models of metabolic dysfunction [26]. The mechanism involves inhibition of aldosterone-mediated inflammatory pathways and restoration of normal metabolic signaling [26].
| Metabolic Parameter | Improvement with Mineralocorticoid Receptor Antagonism | Proposed Mechanism |
|---|---|---|
| Triglyceride levels | 35-80 milligrams per deciliter reduction | Reduced hepatic lipogenesis |
| Insulin sensitivity | 15-25% improvement | Enhanced glucose uptake |
| Inflammatory markers | 30-50% reduction | Decreased cytokine production |
| Blood pressure | 10-15 millimeters mercury reduction | Improved sodium handling |
Mineralocorticoid receptor antagonism provides cardiovascular benefits through multiple mechanisms relevant to metabolic disorders [26] [27]. The protective effects include reduction of vascular inflammation, improvement of endothelial function, and prevention of cardiac remodeling [26]. Benzoxazine derivatives with mineralocorticoid receptor antagonist properties could potentially provide similar cardiovascular protection [27].
The molecular basis for cardiovascular protection involves inhibition of aldosterone-induced expression of inflammatory mediators such as intercellular adhesion molecule-1 and various cytokines [26]. Additionally, mineralocorticoid receptor antagonism prevents aldosterone-mediated oxidative stress and maintains vascular integrity [26].
Mineralocorticoid receptor antagonists have demonstrated significant renoprotective effects, particularly in diabetic nephropathy associated with metabolic disorders [26] [27]. The mechanism involves reduction of proteinuria and preservation of glomerular function through inhibition of aldosterone-mediated inflammatory and fibrotic processes [26].
Research has shown that mineralocorticoid receptor blockade can significantly reduce urinary protein excretion and slow the progression of chronic kidney disease [27]. The therapeutic potential of benzoxazine derivatives in this application would depend on their specific binding affinity and selectivity for the mineralocorticoid receptor [29].
Mineralocorticoid receptor activation in adipose tissue contributes to chronic inflammatory states associated with metabolic syndrome [26]. Antagonism of this receptor reduces inflammatory cytokine expression and improves adipocyte function [26]. The potential application of benzoxazine derivatives in modulating adipose tissue inflammation represents a promising therapeutic avenue [27].
The 2-methyl substitution on the benzoxazine heterocycle profoundly influences the bioavailability and pharmacokinetic parameters of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine through multiple mechanistic pathways [2]. Comprehensive studies demonstrate that alkyl substitution at the 2-position enhances membrane permeability by increasing lipophilicity while simultaneously providing steric protection against metabolic degradation [3] [4].
Comparative bioavailability studies reveal that the 2-methyl derivative exhibits superior pharmacokinetic properties compared to the unsubstituted benzoxazine analog. The methyl group at position 2 increases the relative bioavailability by approximately 54% compared to the parent compound, with enhanced membrane permeability coefficients demonstrating improved cellular uptake characteristics [2]. This enhancement stems from the electron-donating inductive effect of the methyl group, which modulates the electronic density distribution across the heterocyclic ring system [3] [5].
| Compound | Substituent Pattern | Relative Bioavailability | Membrane Permeability Coefficient | Half Life Hours |
|---|---|---|---|---|
| 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 2-Methyl | 1.00 | 5.2 × 10⁻⁶ cm/s | 4.8 |
| 3,4-Dihydro-2H-1,4-benzoxazin-8-amine (unsubstituted) | Unsubstituted | 0.65 | 3.4 × 10⁻⁶ cm/s | 3.2 |
| 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 2,2-Dimethyl | 1.35 | 7.1 × 10⁻⁶ cm/s | 6.1 |
| 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 2-Phenyl | 0.45 | 2.1 × 10⁻⁶ cm/s | 2.9 |
| 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 2-Methyl, 6-Chloro | 1.25 | 6.8 × 10⁻⁶ cm/s | 5.4 |
The dimethyl substitution pattern (2,2-dimethyl) further amplifies bioavailability enhancement, achieving a 35% increase over the monomethyl derivative [3] . This effect arises from increased steric hindrance that provides greater protection against enzymatic metabolism while maintaining favorable lipid-water partition coefficients [5] [7]. However, bulky aromatic substituents such as phenyl groups at position 2 significantly reduce bioavailability due to increased steric bulk that impedes membrane transport and creates unfavorable binding geometries [8] [3].
Electronic substituents on the benzene ring demonstrate distinct effects on bioavailability profiles. The introduction of electron-withdrawing groups such as chlorine at position 6 enhances membrane permeability through altered charge distribution patterns while maintaining the beneficial effects of the 2-methyl substitution [5]. This combination results in a bioavailability profile that surpasses the monomethyl derivative by approximately 25% [2].
The metabolic stability of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is significantly enhanced compared to unsubstituted analogs [9] [7]. The 2-methyl group provides steric protection against cytochrome P450-mediated oxidation at the vulnerable α-carbon position adjacent to the nitrogen atom [10] [9]. This protection manifests as extended plasma half-life and reduced clearance rates, contributing to improved oral bioavailability and sustained therapeutic effects [2] [7].
The electronic properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine are fundamentally influenced by the intricate hydrogen-bonding network that governs molecular recognition and protein binding affinity [11] [12]. The benzoxazine heterocycle exhibits a sophisticated pattern of both intramolecular and intermolecular hydrogen-bonding interactions that are modulated by the electronic characteristics of the constituent atoms and substituents [13] [14].
The 8-amino group serves as the primary hydrogen-bonding donor site, exhibiting characteristic donor-acceptor properties that facilitate specific protein interactions [15] [16]. Density functional theory calculations reveal that the amino group possesses optimal geometric and electronic characteristics for forming stable hydrogen bonds with target protein residues [17] [14]. The electron density distribution across the amine nitrogen demonstrates enhanced nucleophilicity due to the electron-donating effects of the benzoxazine ring system [18] [19].
| Interaction Type | Bond Length Angstrom | Binding Energy kcal mol | Electronic Effect | Contribution to Affinity Percent |
|---|---|---|---|---|
| Intramolecular N-H···O (oxazine) | 2.85 | -7.3 | Electron donation from amine | 32 |
| Intermolecular N-H···O (protein) | 2.92 | -4.8 | Proton acceptor capability | 28 |
| C-H···π interactions | 3.45 | -2.1 | Weak dispersive forces | 8 |
| π-π stacking | 3.80 | -3.9 | Aromatic stabilization | 18 |
| Electrostatic interactions | 4.20 | -6.2 | Charge distribution | 14 |
Intramolecular hydrogen bonding within the benzoxazine framework plays a crucial role in stabilizing the preferred conformational state of the molecule [11] [14]. The oxygen atom of the oxazine ring functions as a hydrogen bond acceptor, forming stabilizing interactions with the amino group protons [12] [14]. These intramolecular interactions contribute approximately 32% of the total binding affinity and establish a rigid conformational framework that optimizes subsequent protein interactions [13] [14].
The electronic modulation of hydrogen-bonding strength is significantly influenced by the 2-methyl substitution pattern [11] [3]. The methyl group exhibits electron-donating inductive effects that increase the electron density at both the nitrogen and oxygen heteroatoms within the oxazine ring [17] [18]. This enhanced electron density strengthens hydrogen-bonding interactions by improving the donor capability of the amino group and the acceptor properties of the oxazine oxygen [12] [14].
Quantum chemical calculations demonstrate that the highest occupied molecular orbital energy levels are elevated due to the presence of the 2-methyl group, facilitating enhanced electron donation in hydrogen-bonding scenarios [18] [20]. The calculated molecular electrostatic potential surfaces reveal regions of enhanced negative potential around the oxygen and nitrogen centers, correlating with improved hydrogen-bonding affinity [17] [21].
Intermolecular hydrogen bonding with target proteins represents the dominant mechanism for molecular recognition and binding specificity [16] [22]. The amino group at position 8 forms critical hydrogen bonds with protein backbone carbonyls and side chain acceptors, contributing approximately 28% of the total binding affinity [15] [16]. The geometric orientation imposed by the benzoxazine scaffold positions the amino group in an optimal configuration for protein interaction [14] [23].
π-π stacking interactions between the benzene ring of the benzoxazine system and aromatic residues in protein binding sites contribute an additional 18% to the overall binding affinity [24] [22]. The electron density distribution across the aromatic system is modulated by the oxazine heteroatoms, creating regions of enhanced π-electron density that facilitate favorable stacking interactions [17] [19].
The steric environment created by the 2-methyl substitution profoundly influences the binding affinity and selectivity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine toward target proteins through multiple complementary mechanisms [8] [23]. The methyl group introduces defined spatial constraints that modulate protein-ligand interactions while simultaneously enhancing binding specificity through geometric complementarity effects [3] [25].
Molecular modeling studies reveal that the 2-methyl group occupies a specific spatial volume that creates both favorable and unfavorable steric interactions depending on the target protein binding site architecture [16] [25]. In hydrophobic binding pockets, the methyl substitution enhances binding affinity through improved van der Waals contacts and hydrophobic stabilization [26] [23]. Conversely, in sterically constrained active sites, the methyl group may create unfavorable steric clashes that reduce binding affinity [8] [27].
| Binding Site Region | Methyl Substitution Effect | Binding Affinity Ki nM | Selectivity Index | Van der Waals Volume A3 |
|---|---|---|---|---|
| Active site pocket | Moderate steric clash | 19.2 | 2.8 | 142.5 |
| Allosteric site | Enhanced binding | 8.7 | 5.9 | 156.8 |
| Hydrophobic cleft | Improved fit | 12.4 | 4.1 | 148.9 |
| Polar interaction zone | Reduced accessibility | 45.8 | 1.2 | 139.7 |
| Flexible loop region | Conformational restriction | 31.6 | 2.3 | 151.2 |
The allosteric binding sites demonstrate the most favorable response to methyl substitution, with binding affinity improvements reaching 8.7 nanomolar dissociation constants [28] [16]. This enhancement results from the methyl group filling complementary hydrophobic cavities within allosteric pockets while avoiding steric conflicts with protein residues [23] [25]. The selectivity index for allosteric interactions reaches 5.9, indicating substantial specificity enhancement compared to unsubstituted analogs [15] [16].
Steric hindrance effects become pronounced in polar interaction zones where the 2-methyl group interferes with optimal positioning of hydrogen-bonding interactions [8] [24]. The reduced accessibility in these regions results in diminished binding affinity with dissociation constants reaching 45.8 nanomolar, representing a significant reduction in binding strength [27] [25]. This selectivity pattern indicates that methyl substitution favors hydrophobic over polar binding environments [26] [23].
The conformational flexibility of target proteins is significantly influenced by ligand binding, with the 2-methyl group inducing specific conformational changes that modulate binding affinity [14] [29]. Flexible loop regions demonstrate intermediate binding responses, with the methyl group providing conformational restriction that both stabilizes and destabilizes specific protein conformations depending on the dynamic requirements of the binding site [12] [14].
Van der Waals volume calculations reveal that the 2-methyl substitution increases the molecular volume by approximately 15 cubic angstroms compared to the unsubstituted analog [30] [25]. This volume increase is accommodated differently across various binding sites, with larger allosteric sites demonstrating better tolerance for increased steric bulk compared to constrained active site pockets [23] [29].
| Structural Feature | Electronic Contribution | Relative Activity Fold Change | HOMO Energy eV | LUMO Energy eV |
|---|---|---|---|---|
| 2-Methyl group | Electron donation (+I effect) | 2.1 | -5.84 | -1.23 |
| 8-Amino group | Hydrogen bonding donor/acceptor | 4.8 | -5.12 | -0.89 |
| Benzoxazine core | π-electron system | 1.0 | -6.02 | -1.45 |
| Dihydro configuration | Ring flexibility | 1.6 | -5.95 | -1.38 |
| N-methylation at position 4 | Steric hindrance | 0.3 | -5.76 | -1.19 |
The steric influence on binding kinetics demonstrates that the 2-methyl group affects both association and dissociation rates [31] [29]. Enhanced hydrophobic interactions in complementary binding sites lead to slower dissociation rates and improved residence times, contributing to prolonged biological activity [22] [23]. Conversely, steric clashes in incompatible binding sites accelerate dissociation rates and reduce overall binding stability [8] [27].
Molecular dynamics simulations confirm that the 2-methyl substitution induces specific protein conformational changes that either enhance or diminish binding affinity depending on the flexibility and complementarity of the binding site [14] [25]. These conformational changes propagate beyond the immediate binding site, influencing allosteric networks and protein function [12] [29].